molecular formula C18H14N2O5S B4818998 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide

Katalognummer B4818998
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: QQMGDNHWGABDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide, commonly known as ABT-263, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-263 has shown promise as a potential therapeutic agent in cancer treatment due to its ability to selectively induce apoptosis in cancer cells.

Wirkmechanismus

ABT-263 selectively binds to anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By binding to these proteins, ABT-263 releases pro-apoptotic proteins such as Bim, which then induce apoptosis in cancer cells. ABT-263 has been shown to induce apoptosis in cancer cells both in vitro and in vivo, and its mechanism of action has been extensively studied.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, ABT-263 has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment. However, ABT-263 has also been shown to induce thrombocytopenia, which limits its clinical use. Thrombocytopenia is a condition in which there is a low platelet count, which can lead to bleeding disorders.

Vorteile Und Einschränkungen Für Laborexperimente

ABT-263 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying apoptosis in cancer cells. However, ABT-263 has limitations for lab experiments. It is a potent inhibitor that can induce thrombocytopenia, which can limit its use in animal studies. In addition, ABT-263 is a relatively expensive reagent, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of ABT-263. One direction is the development of more selective inhibitors that target specific anti-apoptotic proteins. Another direction is the study of the combination of ABT-263 with other chemotherapeutic agents to enhance its efficacy and reduce its side effects. Finally, the study of ABT-263 in combination with immunotherapy agents is another promising direction for the treatment of cancer.

Wissenschaftliche Forschungsanwendungen

ABT-263 has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that ABT-263 induces apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-263 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer treatment. Clinical trials of ABT-263 are currently underway for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Eigenschaften

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-10(21)11-6-15-16(24-9-23-15)7-13(11)19-17(22)8-26-18-20-12-4-2-3-5-14(12)25-18/h2-7H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGDNHWGABDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC4=CC=CC=C4O3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.